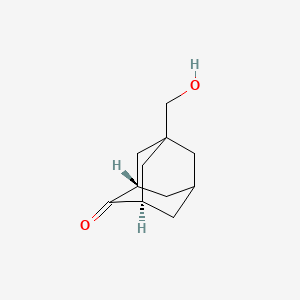
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar solvents like methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one
Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol
Substitution: Various ethers or esters depending on the substituent
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.
Medicine
In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.
Mécanisme D'action
The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(1R,3S)-5-(hydroxymethyl)adamantan-2-one |
InChI |
InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11? |
Clé InChI |
ORLCIDAOJDSXNX-SNWHPCCYSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



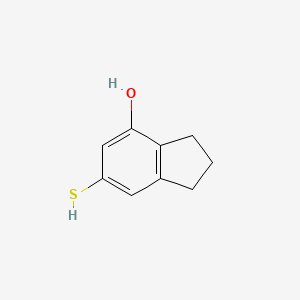


![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
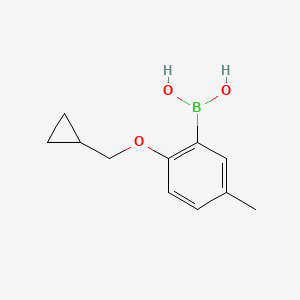
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
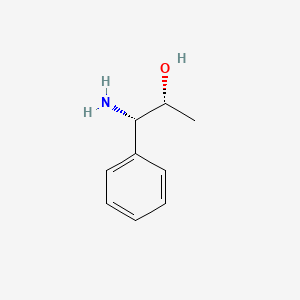

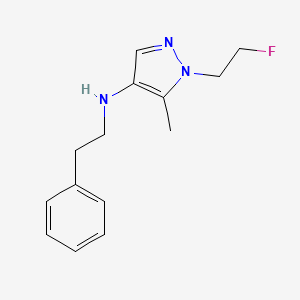

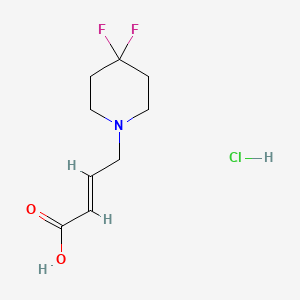
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
